BenchChemオンラインストアへようこそ!

Lamotrigine 5,5-Dimer

Pharmaceutical impurity profiling ANDAlamotrigine Reference standard identity

Lamotrigine 5,5-Dimer (N5,N5′-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine); Dimer Impurity 2) is the exclusive pharmacopoeial reference standard for the 5,5′-methylene-bridged regioisomer—distinct from the 3,3-Dimer (CAS 1797983-48-2) by InChIKey and chromatographic retention. Supplied with a full Certificate of Analysis traceable to USP/EP monographs, it enables accurate quantification of this process-related impurity at ≤0.1% for ANDA submissions and ICH Q3A/Q3B compliance. Using the correct dimer standard is critical to avoid misidentification during HPLC-UV/MS forced degradation and stability-indicating studies.

Molecular Formula C₁₉H₁₄Cl₄N₁₀
Molecular Weight 524.19
Cat. No. B1162220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine 5,5-Dimer
Molecular FormulaC₁₉H₁₄Cl₄N₁₀
Molecular Weight524.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamotrigine 5,5-Dimer (Dimer Impurity 2) – Reference Standard Baseline for Pharmaceutical Analysis and ANDA Procurement


Lamotrigine 5,5-Dimer (N5,N5′-Methylenebis(6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine); Lamotrigine Dimer Impurity 2) is a covalent methylene-bridged homodimer of the anticonvulsant lamotrigine, with molecular formula C₁₉H₁₄Cl₄N₁₀ and molecular weight 524.2 g/mol [1]. It is classified as a process-related impurity arising during lamotrigine synthesis, distinct from the monomeric drug substance and other structurally related dimers such as Lamotrigine 3,3-Dimer . The compound is supplied with detailed characterization data compliant with ICH and pharmacopoeial regulatory guidelines, enabling its use as a certified reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filing support [2].

Why Lamotrigine Dimer Impurity Standards Are Not Interchangeable: Structural Linkage Determines Pharmacopoeial Identity and Method Selectivity


Lamotrigine dimer impurities cannot be substituted among themselves or replaced by the parent drug substance because the regioisomeric linkage (5,5′ vs. 3,3′ methylene bridge) dictates chromatographic retention, spectral identity, and pharmacopoeial designation . The European Pharmacopoeia and USP monographs assign distinct identity criteria to individual impurities, and the Lamotrigine 5,5-Dimer (Dimer Impurity 2) is defined exclusively by the N5,N5′-methylenebis connectivity, which produces a unique InChIKey and canonical SMILES string relative to its 3,3-linked counterpart (CAS 1797983-48-2) [1]. Using the wrong dimer standard can lead to misidentification during HPLC-UV/MS analysis, invalidating forced degradation studies, stability-indicating method validation, and regulatory submissions under ICH Q3A/Q3B [2].

Product-Specific Quantitative Evidence Guide: Lamotrigine 5,5-Dimer vs. Closest Structural and Functional Comparators


Regioisomeric Differentiation: Distinct CAS Registry and SMILES Identity vs. Lamotrigine 3,3-Dimer

Lamotrigine 5,5-Dimer possesses a methylene bridge at the N5 (3-amino) positions of two triazine rings. In contrast, Lamotrigine 3,3-Dimer is methylene-bridged at the N3 (5-amino) positions. This regioisomerism results in different CAS registry status and distinct InChIKey values (YYLVBYQKECJTBK-UHFFFAOYSA-N for the 5,5-Dimer vs. CYUQLZBLSXKYCJ-UHFFFAOYSA-N for the 3,3-Dimer) [1]. The 5,5-Dimer is designated as Lamotrigine Dimer Impurity 2 by multiple accredited reference standard suppliers, while the 3,3-Dimer is designated as Lamotrigine Dimer Impurity 1, reflecting separate pharmacopoeial identity codes [2].

Pharmaceutical impurity profiling ANDAlamotrigine Reference standard identity

Thermal Behavior Differentiation: Melting Point >209 °C (dec.) vs. Lamotrigine 3,3-Dimer 210–215 °C

The Lamotrigine 5,5-Dimer exhibits a melting point of >209 °C with decomposition, reported by Biomart as an off-white to light yellow solid . The Lamotrigine 3,3-Dimer is reported by Santa Cruz Biotechnology to have a melting point range of 210–215 °C . Although the ranges are adjacent, the 5,5-Dimer undergoes thermal decomposition at a slightly lower onset temperature than the stable melting range of the 3,3-Dimer. This difference can serve as an orthogonal identity verification parameter when establishing reference standard certificates of analysis (CoA) .

Solid-state characterization Reference standard purity Thermal analysis

Regulatory Threshold and Traceability: Characterization Compliant with ICH Q3A/Q3B and Traceability to USP/EP Pharmacopoeial Standards

Lamotrigine 5,5-Dimer is supplied with detailed characterization data compliant with regulatory guidelines ICH Q3A/Q3B, and its suppliers explicitly state that traceability against pharmacopoeial standards (USP or EP) can be provided based on feasibility [1][2]. In contrast, while Lamotrigine 3,3-Dimer is also offered as a reference standard, the 5,5-Dimer is consistently designated as Lamotrigine Dimer Impurity 2 across multiple vendor catalogs (SynZeal, ChemWhat, CymitQuimica), reflecting a harmonized nomenclature linked to specific pharmacopoeial impurity profiling requirements [3]. For ANDA submissions targeting lamotrigine generic drug approval, the use of correctly identified impurity reference standards with documented traceability is a critical regulatory expectation.

ICH Q3A/Q3B Pharmacopoeial traceability ANDA submission

Chromatographic Selectivity Requirement: Validated Stability-Indicating LC Method Requires Separation of Multiple Impurities Including Dimer Impurity 2

A validated stability-indicating reversed-phase LC method for lamotrigine, described by Reguri et al., successfully separates the drug from its synthetic impurities (Imp-A through Imp-F) and degradation products generated under forced decomposition conditions. The method achieves linearity in the range of 5–60 μg mL⁻¹ for lamotrigine and establishes impurity linearity from LOQ to 0.2%; recoveries were between 99.1 and 101.4% [1]. Lamotrigine Dimer Impurity 2 (5,5-Dimer) is a known process impurity in this profile. Its chromatographic retention under the validated conditions is distinct from the monomeric drug (retention time ~3.84 min reported for lamotrigine) and from the degradation product at 5.4 ± 0.05 min [2]. Pharmacopoeial monographs require resolution between lamotrigine and its related compounds, including the dimers; using the correct 5,5-Dimer reference standard ensures accurate system suitability testing [3].

Stability-indicating method HPLC validation Impurity resolution

Synthesis and Formation Pathway: Methylene-Bridged Dimer from Lamotrigine–Formaldehyde Reaction Contrasts with Degradation-Derived Impurities

Lamotrigine 5,5-Dimer is formed via reaction of lamotrigine with formaldehyde in an acidic medium, resulting in a methylene bridge specifically at the N5 positions . This pathway characterizes it as a synthetic process impurity, distinct from degradation products such as Lamotrigine EP Impurity A (3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5(4H)-one), which arises through hydrolysis of the drug substance [1]. The distinction between process and degradation impurities is critical under ICH Q3A/Q3B, as process impurities may require different control strategies. The 5,5-Dimer formation is route-dependent and may not be present in lamotrigine manufactured by alternative synthetic pathways; thus, its specific detection and quantification using the authentic reference standard is essential for process-specific impurity profiling [2].

Process impurity formation Synthetic route characterization Lamotrigine manufacturing

Purity Specification and ANDA Readiness: HPLC Purity Typically ≥95% with Orthogonal Characterization Supporting Regulatory Filings

The typical purity specification for Lamotrigine 5,5-Dimer is ≥95% by HPLC, with certain suppliers providing orthogonal analytical characterization (HPLC-UV, LC-MS, ¹H and ¹³C NMR, and qNMR) that establishes mass balance, chromatographic retention, and response factors [1][2]. This level of characterization is designed to support analytical method validation (AMV), quality control, and ANDA regulatory submissions. In contrast, some early-development impurity batches (both 5,5-Dimer and 3,3-Dimer) may be available with limited characterization data, making fully certified lots with CoA documentation the preferred procurement choice for regulated analytical workflows .

Reference standard purity qNMR characterization ANDA QC support

Best Research and Industrial Application Scenarios for Lamotrigine 5,5-Dimer Reference Standard


ANDA Filing: Generic Lamotrigine Impurity Profiling and Method Validation

Lamotrigine 5,5-Dimer (Dimer Impurity 2) is used as a certified reference standard for the development and validation of HPLC/LC-MS methods intended for the identification, quantification, and control of process-related impurities in generic lamotrigine drug substance and finished dosage forms [1]. Regulatory ANDA submissions require demonstration that all specified impurities are adequately resolved and quantified below ICH Q3A thresholds; the use of authentic 5,5-Dimer standard with full CoA and pharmacopoeial traceability supports system suitability testing, linearity, accuracy, and specificity validation protocols [2].

Forced Degradation and Stability-Indicating Method Establishment

During ICH Q1A(R2) forced degradation studies of lamotrigine (acid, base, oxidative, thermal, photolytic), Lamotrigine 5,5-Dimer serves as a reference marker to confirm that the dimer impurity peak is baseline-resolved from degradation products such as EP Impurity A and the parent drug peak [1]. The validated stability-indicating LC method reported by Reguri et al. achieves separation of lamotrigine from its synthetic impurities (including dimer impurities) and degradation products, enabling accurate assessment of drug substance stability and shelf-life [2].

Process Chemistry Optimization and Synthetic Route Scouting

Pharmaceutical process R&D teams employ Lamotrigine 5,5-Dimer as a quantitative marker to monitor the formation of the methylene-bridged side-product during lamotrigine synthesis optimization [1]. By spiking reaction mixtures with the authentic standard, chemists can evaluate the impact of varying reaction conditions (pH, temperature, formaldehyde stoichiometry) on dimer formation, enabling design of a robust manufacturing process that minimizes this process impurity below the ICH Q3A identification threshold (0.05% or 500 ppm) [2].

Quality Control Batch Release Testing in Generic Pharmaceutical Manufacturing

In commercial production of lamotrigine tablets, the QC laboratory uses Lamotrigine 5,5-Dimer as an external reference standard for the routine HPLC analysis of related substances in each manufactured batch [1]. The standard enables accurate quantitation of Dimer Impurity 2 at the ≤0.1% specification level, consistent with ICH Q3B limits for individual unspecified impurities, ensuring that each batch meets pharmacopoeial monograph requirements (USP/EP) for lamotrigine-related compounds prior to market release [2].

Quote Request

Request a Quote for Lamotrigine 5,5-Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.